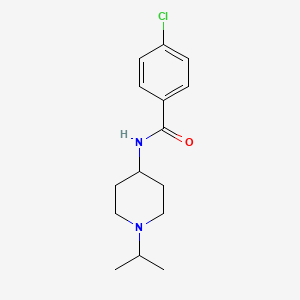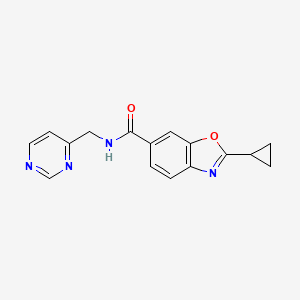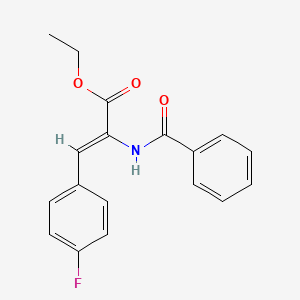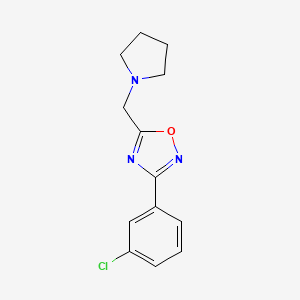
N-(4-chlorophenyl)-N'-(3-pyridinylmethyl)ethanediamide
Vue d'ensemble
Description
N-(4-chlorophenyl)-N'-(3-pyridinylmethyl)ethanediamide, also known as CEP-701, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was first synthesized in the late 1990s and has since been the subject of numerous scientific studies investigating its mechanism of action and potential benefits in cancer therapy.
Mécanisme D'action
N-(4-chlorophenyl)-N'-(3-pyridinylmethyl)ethanediamide works by binding to the ATP-binding pocket of FLT3, which prevents the receptor from activating downstream signaling pathways that are necessary for cancer cell growth and survival. Specifically, N-(4-chlorophenyl)-N'-(3-pyridinylmethyl)ethanediamide inhibits the autophosphorylation of FLT3 and downstream activation of the Ras/MAPK and PI3K/Akt pathways, which are critical for cancer cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its effects on FLT3 signaling, N-(4-chlorophenyl)-N'-(3-pyridinylmethyl)ethanediamide may also have other biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which may help to eliminate cancer cells from the body. Additionally, N-(4-chlorophenyl)-N'-(3-pyridinylmethyl)ethanediamide has been shown to inhibit angiogenesis (the formation of new blood vessels), which is necessary for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-N'-(3-pyridinylmethyl)ethanediamide has several advantages for use in lab experiments, including its high potency and specificity for FLT3 inhibition. However, there are also some limitations to the use of N-(4-chlorophenyl)-N'-(3-pyridinylmethyl)ethanediamide in research, including its high cost and the need for specialized expertise in organic chemistry for its synthesis.
Orientations Futures
There are several potential future directions for research on N-(4-chlorophenyl)-N'-(3-pyridinylmethyl)ethanediamide. For example, researchers may investigate the use of this compound in combination with other cancer therapies to improve patient outcomes. Additionally, further studies may be needed to fully understand the mechanism of action of N-(4-chlorophenyl)-N'-(3-pyridinylmethyl)ethanediamide and its effects on other signaling pathways in cancer cells. Finally, research may be needed to develop more efficient and cost-effective methods for the synthesis of N-(4-chlorophenyl)-N'-(3-pyridinylmethyl)ethanediamide to make it more accessible for use in research and potential clinical applications.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-N'-(3-pyridinylmethyl)ethanediamide has been extensively studied for its potential therapeutic applications in cancer treatment. Specifically, this compound has been shown to inhibit the activity of the receptor tyrosine kinase FLT3, which is frequently mutated in acute myeloid leukemia (AML) and other hematological malignancies. By inhibiting FLT3 activity, N-(4-chlorophenyl)-N'-(3-pyridinylmethyl)ethanediamide may help to slow or stop the growth of cancer cells and improve patient outcomes.
Propriétés
IUPAC Name |
N'-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-11-3-5-12(6-4-11)18-14(20)13(19)17-9-10-2-1-7-16-8-10/h1-8H,9H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRAJHIAWCRENX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)oxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-butyl-2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4885908.png)
![4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4885912.png)
![N~2~-(3-chlorophenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4885918.png)
![1'-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4885922.png)

![ethyl 1'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4-carboxylate](/img/structure/B4885932.png)
![(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B4885945.png)


![N-ethyl-N-(2-methyl-2-propen-1-yl)-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B4885963.png)


![2-[6-(2-nitrophenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B4885989.png)
![4-{[7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl]methyl}-4-methylmorpholin-4-ium iodide](/img/structure/B4886003.png)